NMR-Based Discrimination of Methyl p-Toluenesulfinate from Methyl p-Tolyl Sulfone in Ambident Alkylation Mixtures
In the alkylation of the p-toluenesulfinate anion, methyl p-toluenesulfinate and methyl p-tolyl sulfone are formed as competing O- and S-alkylated products. These two compounds can be unambiguously distinguished and quantified by ¹H NMR spectroscopy. The methoxy group of methyl p-toluenesulfinate appears as a sharp singlet at 3.42 ppm, while the methyl group of methyl p-tolyl sulfone appears as a sharp singlet at 3.02 ppm, both referenced to TMS [1]. This 0.40 ppm separation provides a direct analytical window for assessing reaction selectivity and product purity without requiring chromatographic separation.
| Evidence Dimension | ¹H NMR chemical shift of diagnostic methyl/methoxy signals |
|---|---|
| Target Compound Data | Methyl p-toluenesulfinate: δ 3.42 ppm (singlet, –OCH₃ group) |
| Comparator Or Baseline | Methyl p-tolyl sulfone: δ 3.02 ppm (singlet, –CH₃ group) |
| Quantified Difference | Δδ = 0.40 ppm |
| Conditions | ¹H NMR in CDCl₃ or similar solvent, referenced to TMS; crude reaction mixture analysis [1] |
Why This Matters
This quantitative NMR differentiation enables researchers to precisely monitor O- versus S-alkylation selectivity in reactions involving the p-toluenesulfinate anion, directly informing procurement decisions for analytical standards and reaction optimization.
- [1] Meek, J. S., & Fowler, J. S. (1968). O and S methylation of the ambident p-toluenesulfinate anion. Journal of Organic Chemistry, 33(9), 3422–3424. View Source
